![molecular formula C20H25N3O3 B2920782 2-cyclopentyl-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide CAS No. 921529-38-6](/img/structure/B2920782.png)
2-cyclopentyl-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide
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Description
2-cyclopentyl-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide, also known as BMS-986177, is a small molecule drug that has been developed as a potential treatment for various diseases.
Scientific Research Applications
Chemical Synthesis and Biological Activities
The chemical structure of 2-cyclopentyl-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide shares similarities with various pyridazine and acetamide derivatives, which have been explored for their diverse biological activities and synthetic methodologies. For instance, the oxidative cyclisation of certain N-(2-alken-1-yl)-N-(1-phenyleth-1-yl)-acetoacetamides, involving methoxycarbonyl groups, has been examined to lead to 1,3,4-trisubstituted pyrrolidin-2-ones, which are significant for synthesizing biologically active amino acids containing the pyrrolidine ring (Galeazzi, Mobbili, & Orena, 1996). Similarly, acetamide derivatives have been synthesized and evaluated for their PTP1B inhibitory activity, showing potential in antidiabetic activity, which correlates with the docking studies of these compounds (Saxena, Pandey, Gupta, Singh, & Srivastava, 2009).
Antinociceptive Activity
Notably, derivatives of [6‐(4‐methoxyphenyl)‐3(2H)‐pyridazinone‐2‐yl]‐acetamide have been synthesized and investigated for their antinociceptive activity, with several compounds found to be more potent than aspirin in modified Koster's Tests in mice. This study highlights the potential of such derivatives in the development of new analgesic agents (Doğruer, Şahin, Ünlü, & Ito, 2000).
Antimicrobial and Antitumor Activities
Furthermore, various pyrimidinone and oxazinone derivatives fused with thiophene rings, synthesized using related chemical frameworks, have shown promising antimicrobial activities, indicative of the potential for 2-cyclopentyl-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide derivatives in antimicrobial applications (Hossan, Abu-Melha, Al-Omar, & Amr, 2012). Similarly, novel thiophene, pyrimidine, and coumarin derivatives have been synthesized from related compounds, showing significant antitumor activities and highlighting the therapeutic potential of such chemical structures (Albratty, El-Sharkawy, & Alam, 2017).
properties
IUPAC Name |
2-cyclopentyl-N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-26-17-8-6-16(7-9-17)18-10-11-20(25)23(22-18)13-12-21-19(24)14-15-4-2-3-5-15/h6-11,15H,2-5,12-14H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVTYGTYIUSTGFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)CC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopentyl-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide |
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